

Spectroscopic Data for 5-Methoxyfuran-2-ol: A Technical Overview

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Compound of Interest

Compound Name: 5-Methoxyfuran-2-ol

Cat. No.: B15204388

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For researchers, scientists, and professionals engaged in drug development, access to comprehensive spectroscopic data is fundamental for the accurate identification, characterization, and quality control of chemical compounds. This technical guide addresses the available spectroscopic information for **5-Methoxyfuran-2-ol** (CAS Number: 54864-30-1), a furan derivative of interest in organic synthesis and medicinal chemistry.

Summary of Available Spectroscopic Data

Despite extensive searches of publicly available chemical databases and scientific literature, detailed experimental spectroscopic data (NMR, IR, MS) for **5-Methoxyfuran-2-ol** remains largely inaccessible. While several chemical suppliers list the compound and indicate the availability of such data, the actual spectral information is not provided in their public-facing documentation.

This guide, therefore, serves to highlight the current landscape of information and provide general expectations for the spectroscopic characteristics of this molecule based on the analysis of structurally similar compounds.

Expected Spectroscopic Characteristics

Based on the structure of **5-Methoxyfuran-2-ol**, the following spectral features can be anticipated. These predictions are intended to guide researchers in the preliminary assessment of synthesized or acquired samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the methoxy group protons, the hydroxyl proton, and the protons on the furan ring. The chemical shifts (δ) will be influenced by the electronic environment of each proton.

- **Methoxy Protons ($-\text{OCH}_3$):** A singlet integrating to three protons, likely in the range of 3.5-4.0 ppm.
- **Furan Ring Protons:** Two to three signals in the olefinic region (typically 5.0-7.5 ppm), showing characteristic coupling patterns (doublets or doublet of doublets) depending on their relative positions.
- **Hydroxyl Proton ($-\text{OH}$):** A broad singlet whose chemical shift is concentration and solvent dependent, potentially appearing over a wide range from 2.0-6.0 ppm.

^{13}C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

- **Methoxy Carbon ($-\text{OCH}_3$):** A signal in the range of 55-60 ppm.
- **Furan Ring Carbons:** Signals in the downfield region, with carbons attached to oxygen appearing at higher chemical shifts (e.g., C2 and C5). The C2 carbon, bearing both a hydroxyl and an ether linkage, is expected to be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.

- **O-H Stretch:** A broad band in the region of $3200\text{--}3600\text{ cm}^{-1}$, characteristic of the hydroxyl group.
- **C-H Stretch:** Signals just below 3000 cm^{-1} for the sp^3 C-H bonds of the methoxy group and potentially signals above 3000 cm^{-1} for any sp^2 C-H bonds on the furan ring.
- **C=C Stretch:** Absorption bands in the $1500\text{--}1650\text{ cm}^{-1}$ region, indicative of the carbon-carbon double bonds within the furan ring.

- C-O Stretch: Strong absorptions in the 1000-1300 cm^{-1} range, corresponding to the C-O stretching vibrations of the ether and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of **5-Methoxyfuran-2-ol**.

- Molecular Ion (M^+): A peak corresponding to the molecular weight of the compound ($\text{C}_5\text{H}_6\text{O}_3$ = 114.09 g/mol).
- Fragmentation Pattern: Common fragmentation pathways for furan derivatives may include the loss of the methoxy group ($-\text{OCH}_3$, M-31), loss of a hydroxyl radical ($-\text{OH}$, M-17), or cleavage of the furan ring.

Experimental Protocols

Due to the lack of specific published experimental data for **5-Methoxyfuran-2-ol**, detailed, validated protocols for its spectroscopic analysis cannot be provided. However, standard methodologies for obtaining NMR, IR, and MS data for small organic molecules would be applicable.

General NMR Protocol:

- Dissolve a 5-10 mg sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for protons).
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

General IR Protocol (ATR):

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Record a background spectrum.
- Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm^{-1}).

General MS Protocol (EI):

- Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- Ionize the sample using electron impact (EI) at a standard energy (e.g., 70 eV).
- Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized or acquired chemical compound like **5-Methoxyfuran-2-ol**.

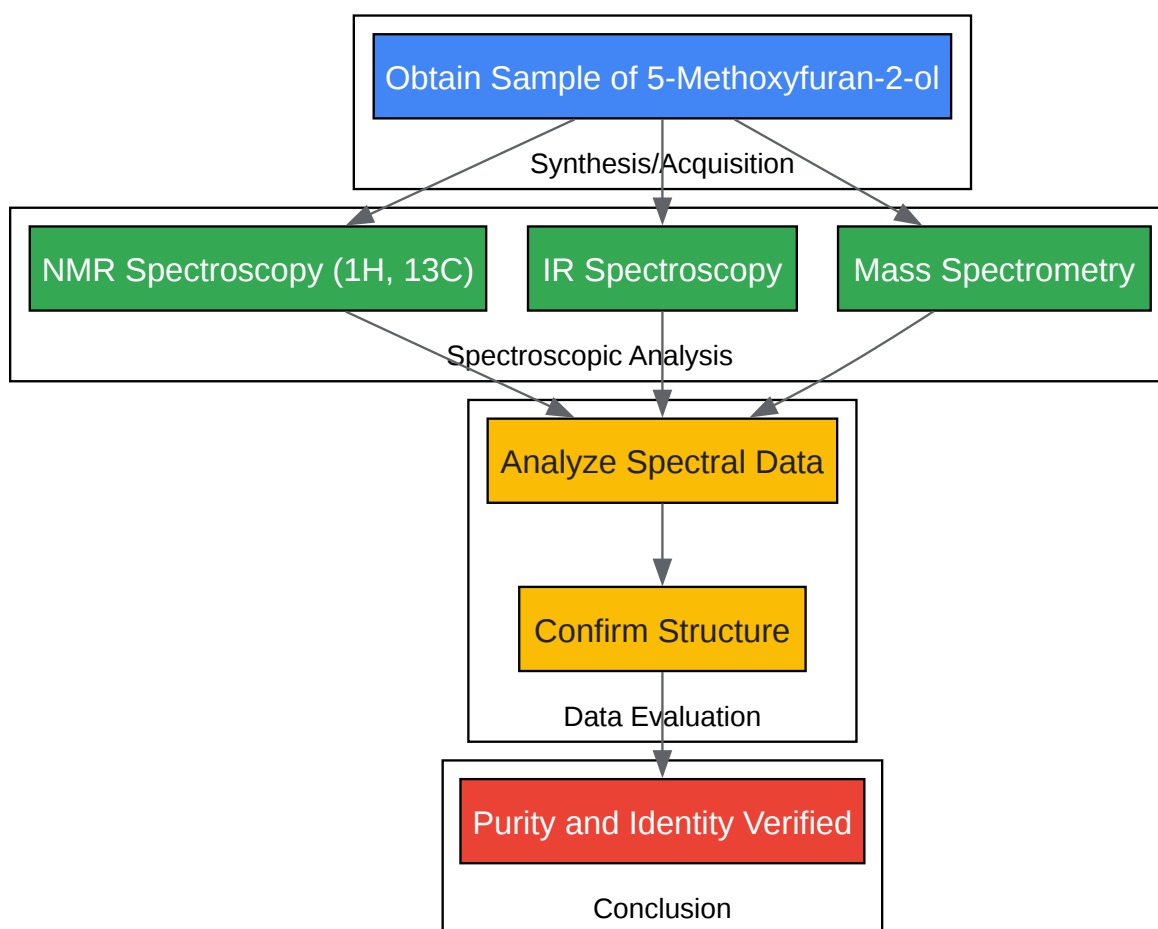


Figure 1. General Workflow for Chemical Characterization

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Caption: General Workflow for Chemical Characterization

Conclusion

While specific, experimentally-derived spectroscopic data for **5-Methoxyfuran-2-ol** is not readily available in the public domain, this guide provides a framework for its anticipated spectral characteristics based on fundamental principles and analysis of related structures. Researchers working with this compound are encouraged to perform their own detailed spectroscopic analysis and consider publishing the data to contribute to the collective

knowledge base of the scientific community. The provided workflow and general protocols offer a starting point for the rigorous characterization of this and other novel chemical entities.

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